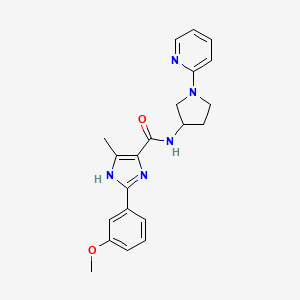
2-(3-methoxyphenyl)-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl and pyrrolidinyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds.
Scientific Research Applications
2-(3-methoxyphenyl)-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxamide
- N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide
- 5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide
Uniqueness
2-(3-methoxyphenyl)-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group, for example, can enhance its interaction with certain biological targets, making it more effective in its applications compared to similar compounds .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-19(25-20(23-14)15-6-5-7-17(12-15)28-2)21(27)24-16-9-11-26(13-16)18-8-3-4-10-22-18/h3-8,10,12,16H,9,11,13H2,1-2H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUHOLJKIHRPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7152619.png)
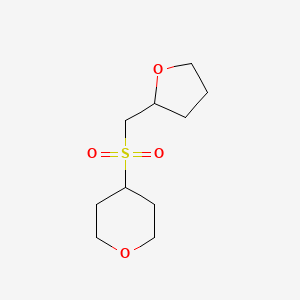
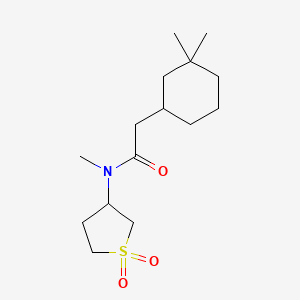
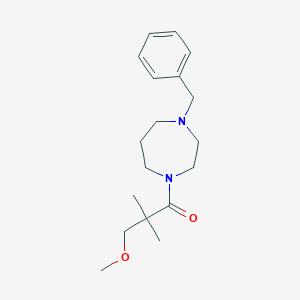
![2-(3-methoxyphenyl)-5-methyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B7152647.png)
![3-methoxy-2,2-dimethyl-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7152649.png)
![2-fluoro-5-methylsulfonyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7152652.png)
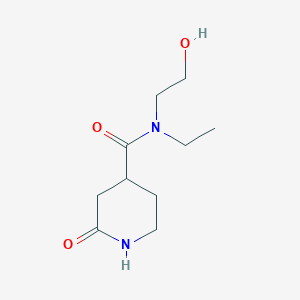
![2-(oxan-4-ylsulfanylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7152662.png)
![5-[(4-methylpyrazol-1-yl)methyl]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7152667.png)
![3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B7152670.png)
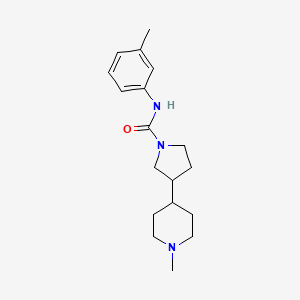
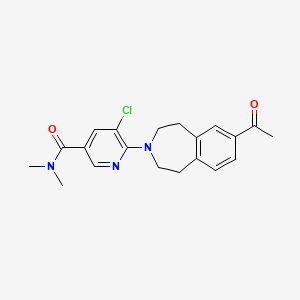
![(4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7152689.png)
